Physicochemical Differentiation of 1-Cyclobutylmethyl vs. 1-Cyclopropylmethyl Analogs
Direct quantitative bioactivity comparison data for CAS 2097969-83-8 against its closest N1-substituted analogs (e.g., 1-cyclopropylmethyl, 1-isobutyl) are not available in the retrieved primary literature. However, the structural and computed property differences between the target compound and its 1-cyclopropylmethyl analog (CAS 2098025-92-2) are quantifiable. An objective comparison is provided below while acknowledging that these values represent structural rather than potency-based differentiation. The absence of head-to-head IC50 data for 2097969-83-8 is a documented gap that users should consider when designing screening panels [1].
| Evidence Dimension | Structural and computed property comparison |
|---|---|
| Target Compound Data | Molecular Weight = 232.28 g/mol; XLogP3-AA = 0.6; Rotatable Bonds = 3; TPSA = 65.3 Ų; N1-substituent = cyclobutylmethyl [1] |
| Comparator Or Baseline | 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098025-92-2): Molecular Weight = 218.26 g/mol; N1-substituent = cyclopropylmethyl |
| Quantified Difference | ΔMW = 14.02 g/mol; ΔRotatable Bonds = 1 (estimated); Cyclobutylmethyl group confers greater steric bulk and conformational flexibility relative to cyclopropylmethyl. |
| Conditions | Computed properties and literature-reported structural data. |
Why This Matters
When selecting a screening compound from an imidazo[1,2-b]pyrazole-7-carboxamide library, the specific N1-substituent size and flexibility directly influence target binding pocket complementarity; using the cyclopropylmethyl analog would yield different steric occupancy and potentially divergent SAR readouts.
- [1] PubChem. (2025). Compound Summary for CID 121215160: 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide. National Library of Medicine. View Source
